8-ethoxy-6-(4-hydroxy-3-iodo-5-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one
Description
This compound belongs to the cyclohepta[c]furan-4-one family, characterized by a seven-membered cyclic ketone fused with a furan ring. Its structure includes an ethoxy group at position 8, a 4-hydroxy-3-iodo-5-methoxyphenyl substituent at position 6, and methyl groups at positions 1 and 3.
Properties
IUPAC Name |
4-ethoxy-6-(4-hydroxy-3-iodo-5-methoxyphenyl)-1,3-dimethylcyclohepta[c]furan-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19IO5/c1-5-25-16-8-13(12-6-14(21)20(23)17(9-12)24-4)7-15(22)18-10(2)26-11(3)19(16)18/h6-9,23H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPOQLOXMCWMPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=O)C2=C(OC(=C12)C)C)C3=CC(=C(C(=C3)I)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19IO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the cyclohepta[c]furan-4-one or cyclopenta[c]furan-4-one core but differ in substituents, molecular weight, and functional group arrangement:
Table 1: Structural and Physicochemical Comparisons
*Estimated based on structural analogs.
Functional Group Impact
- Iodine vs. Non-Halogenated Analogs: The iodine atom in the target compound and Y512-9852 enhances molecular weight and polarizability compared to non-halogenated analogs like CAS 332056-38-7. Halogen bonding could influence crystallinity or receptor interactions .
- Methoxy vs.
- Hydroxyl Groups : The hydroxyl group in the target compound and CAS 332056-38-9 increases hydrophilicity, which may improve aqueous solubility relative to Y512-9981 .
Structural Complexity
- Core Variation : Cyclohepta[c]furan-4-one derivatives (target compound, Y512-9852, Y512-9981) exhibit a larger ring system than cyclopenta[c]furan-4-one analogs (e.g., 8d), which affects conformational flexibility and steric interactions .
- Substituent Positioning : The 4-hydroxy-3-iodo-5-methoxyphenyl group in the target compound creates a sterically congested environment compared to the para-substituted phenyl in CAS 332056-38-9 .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Reaction Conditions : Use controlled temperature (e.g., 60–80°C) and inert atmospheres (N₂/Ar) to minimize oxidative side reactions. Catalysts like iodine or palladium complexes may enhance iodination efficiency .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or utilize recrystallization in ethanol-water mixtures to isolate high-purity crystals. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Yield Improvement : Optimize stoichiometry of the iodination step, ensuring excess iodine (1.2–1.5 equiv) and protecting phenolic hydroxyl groups with acetyl to prevent undesired substitutions .
Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., iodophenyl protons at δ 7.2–7.5 ppm; ethoxy groups at δ 1.3–1.5 ppm). 2D NMR (COSY, HSQC) resolves cycloheptafuran ring conformation .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns. Isotopic peaks (e.g., iodine at m/z 127) validate iodination .
- X-ray Crystallography : Resolves absolute stereochemistry and confirms spatial arrangement of substituents (e.g., dihedral angles between furan and phenyl rings) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data?
Methodological Answer:
- DFT Calculations : Use Gaussian09/B3LYP/6-311++G(d,p) to model NMR chemical shifts. Compare computed vs. experimental values (e.g., iodophenyl proton shifts may deviate due to solvent effects) .
- Conformational Analysis : Molecular dynamics simulations (AMBER force field) assess flexibility of the cycloheptafuran ring, identifying dominant conformers that align with NOESY correlations .
- Error Margins : Quantify discrepancies using root-mean-square deviation (RMSD) for chemical shifts. Adjust solvent models (e.g., PCM for DMSO) to improve accuracy .
Q. What strategies are recommended for analyzing the regioselectivity of iodination in the phenolic ring?
Methodological Answer:
- Directing Effects : The hydroxyl and methoxy groups activate the para and meta positions. Iodination at the 3-position is favored due to steric hindrance from the ethoxy group .
- Competitive Experiments : Synthesize intermediates without protecting groups to compare iodination sites. LC-MS monitors byproducts (e.g., di-iodinated species) .
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to track reaction rates under varying pH (4–7). Acidic conditions may favor electrophilic substitution at the 3-position .
Q. How should stability studies be designed to assess degradation under varying pH and temperature?
Methodological Answer:
- Stress Testing : Incubate the compound in buffers (pH 1–13) at 40–80°C for 24–72 hours. Monitor degradation via UPLC-PDA (e.g., loss of iodophenyl moiety at 254 nm) .
- Degradation Pathways : Identify hydrolysis products (e.g., cleavage of the ethoxy group) using HR-MS/MS. Compare with synthetic standards .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at 25°C. Activation energy (Eₐ) calculations reveal pH-dependent instability .
Data Contradiction Analysis
Q. How to address conflicting data in melting points reported across studies?
Methodological Answer:
- Standardization : Use differential scanning calorimetry (DSC) at 5°C/min under N₂. Compare results with literature (e.g., 210–215°C for pure samples vs. 195–205°C for impure batches) .
- Polymorphism Screening : Perform X-ray powder diffraction (XRPD) to detect crystalline forms. Solvent-drop grinding in ethanol/acetone may reveal metastable phases .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
